1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile

描述

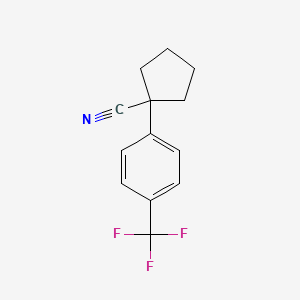

1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile is a nitrile-containing compound characterized by a cyclopentane ring substituted at the 1-position with a para-trifluoromethylphenyl group and a nitrile (-CN) functional group. Its molecular formula is C₁₃H₁₂F₃N, with a molecular weight of 239.24 g/mol. The trifluoromethyl (-CF₃) group confers high electronegativity and lipophilicity, making the compound resistant to metabolic degradation. Such properties are advantageous in pharmaceutical and agrochemical applications, where stability and bioavailability are critical. The nitrile group enhances reactivity, serving as a precursor for synthesizing amines, carboxylic acids, or heterocycles via hydrolysis or reduction.

属性

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N/c14-13(15,16)11-5-3-10(4-6-11)12(9-17)7-1-2-8-12/h3-6H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLXZRNBHPORST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile typically involves the reaction of 1,4-dibromobutane with 4-(trifluoromethyl)phenylacetonitrile. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

化学反应分析

1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific diseases.

作用机制

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

相似化合物的比较

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the para position of the phenyl ring significantly influences the compound’s electronic, steric, and solubility properties. Key analogs and their substituent effects include:

Electron-Withdrawing vs. Electron-Donating Groups :

- The -CF₃ group (strongly electron-withdrawing) reduces electron density on the aromatic ring, enhancing oxidative stability compared to -OCH₃ (electron-donating) or -NH₂ (electron-donating via resonance) .

- -Cl (moderate electron-withdrawing) balances lipophilicity and reactivity, often seen in agrochemical intermediates .

Solubility and Hydrogen Bonding :

Ring Size and Functional Group Variations

- Cyclopropane vs. Cyclopentane :

- Nitrile vs. The amine derivative 1-[1-(4-chlorophenyl)cyclopentyl]methanamine (CAS 182003-84-5) introduces basicity, enabling protonation in acidic environments .

生物活性

1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, anti-inflammatory effects, and potential mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C13H12F3N

- Molecular Weight : 251.24 g/mol

The trifluoromethyl group is known to enhance lipophilicity and biological activity, making this compound a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that compounds featuring the trifluoromethyl group often exhibit significant antimicrobial properties. For instance, a study reported that derivatives including trifluoromethyl phenyl groups showed potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis .

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| This compound | 12.9 µM against MRSA | Bactericidal |

The MIC values suggest that the compound not only inhibits bacterial growth but also possesses bactericidal properties, as indicated by the minimum bactericidal concentration (MBC) being equal to the MIC .

Anti-Inflammatory Potential

In addition to its antimicrobial effects, this compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can modulate the activation of NF-κB, a key transcription factor involved in inflammatory responses. Compounds with similar structures have demonstrated varying degrees of inhibition of NF-κB activation .

Key Findings:

- Compounds with disubstituted phenyl rings showed enhanced anti-inflammatory activity.

- The presence of electron-withdrawing groups like trifluoromethyl significantly impacts the biological activity of these compounds.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged from related studies:

- Inhibition of NF-κB : The compound may interfere with the nuclear translocation of NF-κB or affect its binding to DNA, thus modulating inflammatory responses .

- Antimicrobial Resistance : The low tendency for resistance development in bacteria treated with similar compounds suggests a unique mechanism that could be leveraged for therapeutic applications .

Case Studies

A notable study involved synthesizing a series of trifluoromethyl phenyl-derived compounds and assessing their biological activities. Among these, this compound exhibited promising results in both antimicrobial assays and anti-inflammatory tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。